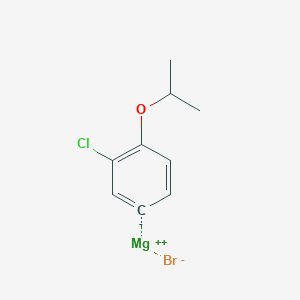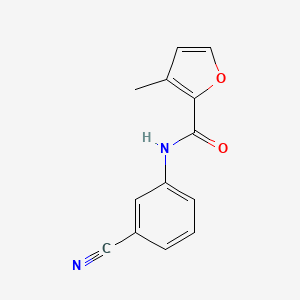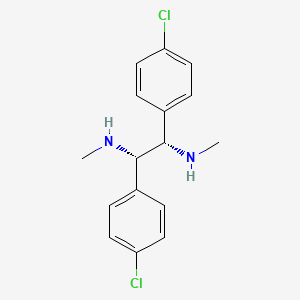![molecular formula C10H14N2O B14894735 4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a Wittig reaction followed by a Staudinger reaction and an aza-Wittig reaction can be employed to form the pyridine ring . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one involves its interaction with specific molecular targets. For instance, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-(Aminomethyl)pyridine: This compound shares the aminomethyl group and pyridine ring but lacks the fused cyclopentane ring.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various medicinal applications.
Uniqueness
The uniqueness of 4-(Aminomethyl)-1-methyl-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridin-3-one lies in its fused ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-methyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-3-one |
InChI |
InChI=1S/C10H14N2O/c1-6-7-3-2-4-8(7)9(5-11)10(13)12-6/h2-5,11H2,1H3,(H,12,13) |
Clé InChI |
MKSGWRDQGIZIFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C(=O)N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


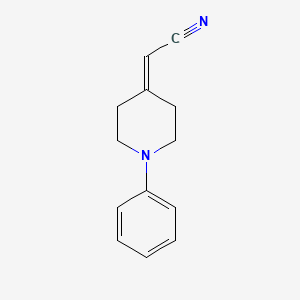
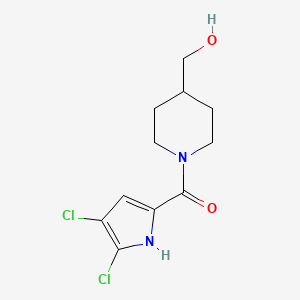
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)

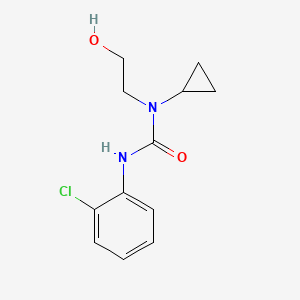

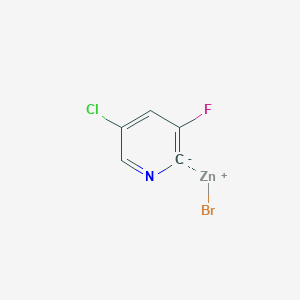
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
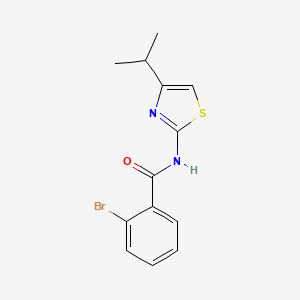
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
